molecular formula C14H16N2O2 B11872549 tert-Butyl 7-cyanoindoline-1-carboxylate

tert-Butyl 7-cyanoindoline-1-carboxylate

Cat. No.: B11872549
M. Wt: 244.29 g/mol
InChI Key: PHEANMRKNYQFFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 7-cyanoindoline-1-carboxylate: is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl ester group and a cyano group attached to the indoline core, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-cyanoindoline-1-carboxylate typically involves the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

    Esterification: The tert-butyl ester group can be introduced by reacting the carboxylic acid derivative of the indoline with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 7-cyanoindoline-1-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the cyano or ester positions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products:

    Oxidation: Oxo derivatives.

    Reduction: Amine derivatives.

    Substitution: Functionalized indoline derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 7-cyanoindoline-1-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the structure-activity relationships of indoline derivatives. It helps in understanding the biological activities of related compounds and their potential therapeutic applications.

Medicine: this compound is investigated for its potential as a drug candidate. Its derivatives have shown promise in treating various diseases, including cancer, inflammation, and neurological disorders.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. It is also employed in the development of new catalysts and materials for various applications.

Mechanism of Action

The mechanism of action of tert-Butyl 7-cyanoindoline-1-carboxylate involves its interaction with specific molecular targets. The cyano group and the indoline core play crucial roles in binding to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

  • tert-Butyl 1-indolecarboxylate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • tert-Butyl indoline-1-carboxylate

Comparison:

  • tert-Butyl 7-cyanoindoline-1-carboxylate is unique due to the presence of the cyano group, which imparts distinct reactivity and biological activity compared to other tert-butyl indoline derivatives.
  • tert-Butyl 1-indolecarboxylate lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate features an enyne side chain, which provides different chemical properties and potential applications.
  • tert-Butyl indoline-1-carboxylate is a simpler derivative without the cyano group, making it less versatile in synthetic applications.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

tert-butyl 7-cyano-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-8-7-10-5-4-6-11(9-15)12(10)16/h4-6H,7-8H2,1-3H3

InChI Key

PHEANMRKNYQFFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.